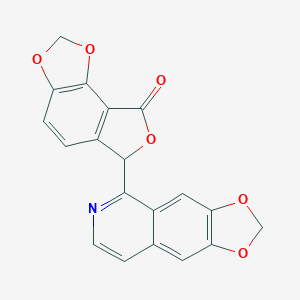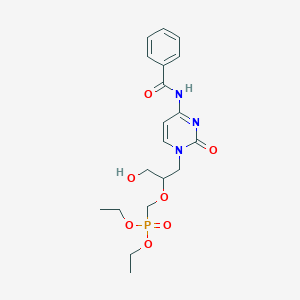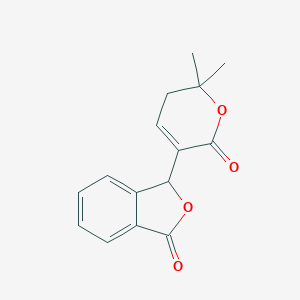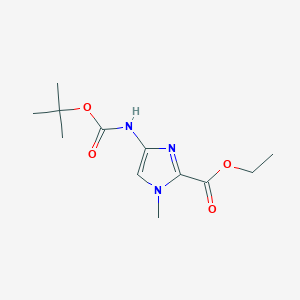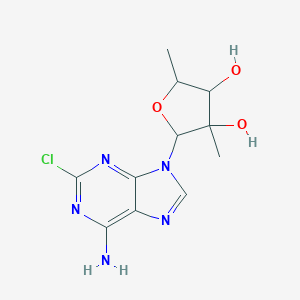
Kumusine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kumusine is a naturally occurring compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the alkaloid family, which is known for its diverse range of biological activities. Kumusine is found in a variety of plant species, including the Corydalis plant.
Aplicaciones Científicas De Investigación
1. Kumusine as a Potential Inhibitor for COVID-19
Kumusine has been identified as a potential inhibitor for SARS-CoV-2 NSP 16, a key target for drug discovery against coronaviruses including COVID-19. Using pharmacophore-based virtual screening, Kumusine, alongside two FDA-approved drugs, was selected for further investigation. Molecular dynamics simulations suggested that Kumusine, due to its hydrophilic and solubility properties, could effectively control COVID-19 disease (Hesari et al., 2021).
2. Application in Art and Technology Intersections
While not directly related to Kumusine, it's important to note the relevance of scientific research in areas like art and technology. The intersection of these fields shows how scientific advancements can inspire and be inspired by artistic expressions, highlighting the broad applicability of scientific research in various domains (Camurri & Volpe, 2016).
3. Ethical Considerations in Scientific Research
Ethical considerations are paramount in any scientific research, including those involving natural compounds like Kumusine. Ensuring the welfare of study subjects and adhering to ethical guidelines is crucial for the credibility and effectiveness of scientific investigations (Sloman et al., 2019).
Propiedades
Número CAS |
164672-56-4 |
|---|---|
Nombre del producto |
Kumusine |
Fórmula molecular |
C11H14ClN5O3 |
Peso molecular |
299.71 g/mol |
Nombre IUPAC |
2-(6-amino-2-chloropurin-9-yl)-3,5-dimethyloxolane-3,4-diol |
InChI |
InChI=1S/C11H14ClN5O3/c1-4-6(18)11(2,19)9(20-4)17-3-14-5-7(13)15-10(12)16-8(5)17/h3-4,6,9,18-19H,1-2H3,(H2,13,15,16) |
Clave InChI |
VGXNTNGMCOCQAZ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)(C)O)O |
SMILES canónico |
CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)(C)O)O |
Otros números CAS |
164672-56-4 |
Sinónimos |
Trachycladine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






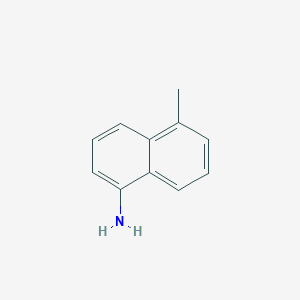
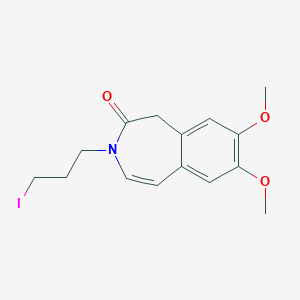
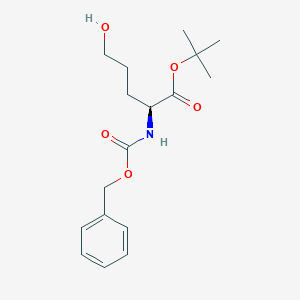
![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)

